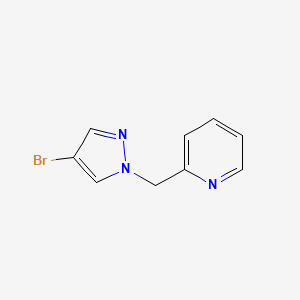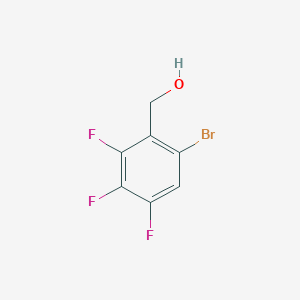
2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine” is a chemical compound that has a molecular weight of 219.04 . It is used as a starting material in the synthesis of various pharmaceutical and biologically active compounds .
Synthesis Analysis
The synthesis of this compound has been reported in several studies . For instance, one study reported a yield of 85% for a related compound . The synthesis process often involves complex reactions and requires precise control of conditions.Molecular Structure Analysis
The molecular structure of “2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine” includes a pyridine ring attached to a bromo-pyrazolyl group . The exact structure can be determined using techniques such as NMR .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it has been used in the synthesis of 1,4-bipyrazoles . The exact reactions it can participate in depend on the conditions and the other reactants present .Physical And Chemical Properties Analysis
This compound is a colorless or white solid or liquid . It has a molecular weight of 219.04 and a specific InChI code . More detailed physical and chemical properties can be determined using various analytical techniques .Aplicaciones Científicas De Investigación
Antileishmanial and Antimalarial Activities
Pyrazole derivatives, including 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine, have shown promising results in the treatment of tropical diseases such as leishmaniasis and malaria. These compounds have been synthesized and evaluated for their potential to inhibit the growth of Leishmania species and Plasmodium strains, the pathogens responsible for these diseases . The antileishmanial activity is particularly notable, with some derivatives displaying significant potency compared to standard drugs .
Molecular Docking Studies
The pyrazole moiety is often used in molecular docking studies to explore potential interactions with various biological targets. This is crucial in the drug discovery process, where the binding affinity and mode of interaction with target proteins are investigated. For instance, pyrazole derivatives have been docked against Lm-PTR1 , a key enzyme in the Leishmania species, to justify their antileishmanial activity .
Synthesis of Bioactive Molecules
The pyrazole ring is a common scaffold in medicinal chemistry due to its presence in many bioactive molecules. It serves as a versatile intermediate in the synthesis of various pharmacologically active compounds, including inhibitors that can modulate biological pathways .
Agrochemical Applications
Pyrazoles are also utilized in the development of agrochemicals. Their structural versatility allows for the creation of compounds that can act as pesticides or herbicides, contributing to the protection of crops and enhancement of agricultural productivity .
Coordination Chemistry
In coordination chemistry, pyrazole-based ligands are used to form complexes with metals. These complexes have diverse applications, ranging from catalysis to materials science. The bromo-substituted pyrazoles can bind to metal centers, leading to the formation of coordination compounds with unique properties .
Organometallic Chemistry
The pyrazole ring can react with organometallic compounds to form new structures. For example, 4-Bromopyrazole has been used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes are studied for their potential applications in catalysis and materials science.
Green Synthesis and Microwave-Assisted Reactions
Pyrazole derivatives are often synthesized using green chemistry principles, which aim to reduce the environmental impact of chemical processes. Microwave-assisted reactions are one such method that offers a more sustainable and efficient approach to synthesizing these compounds .
Pharmaceutical Research
In pharmaceutical research, pyrazole derivatives are explored for their therapeutic potential in various disease areas. They are investigated for their efficacy in treating conditions such as inflammation, cancer, and central nervous system disorders due to their modulatory effects on biological targets .
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s worth noting that pyrazole-containing compounds are known for their diverse pharmacological effects . They have been evaluated for potential against various strains such as Mycobacterium tuberculosis .
Mode of Action
Pyrazole derivatives have been involved in rhodium (iii)-catalyzed and solvent-controlled c–h bond functionalization . This process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been synthesized and evaluated for their potential against various strains .
Pharmacokinetics
The compound has a molecular weight of 22405700, a density of 163g/cm3, and a boiling point of 3252ºC at 760 mmHg . These properties could potentially impact the compound’s bioavailability.
Result of Action
Pyrazole derivatives have shown potent antileishmanial and antimalarial activities . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound .
Action Environment
It’s worth noting that the lattice solvent is lost from all the methanol solvates upon exposure to air, yielding solvent-free powders .
Propiedades
IUPAC Name |
2-[(4-bromopyrazol-1-yl)methyl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-8-5-12-13(6-8)7-9-3-1-2-4-11-9/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJPGCQKIHEAOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592284 |
Source


|
| Record name | 2-[(4-Bromo-1H-pyrazol-1-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850349-20-1 |
Source


|
| Record name | 2-[(4-Bromo-1H-pyrazol-1-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Bromo-2-(methylthio)benzo[d]thiazole](/img/structure/B1289472.png)
![(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B1289478.png)



